2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S3/c1-15-12-16(2)22(17(3)13-15)30(25,26)23-19-9-8-18-6-4-10-24(20(18)14-19)31(27,28)21-7-5-11-29-21/h5,7-9,11-14,23H,4,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWVKIVDCGZAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Sulfonamide group : This functional group is known for its antibacterial properties.
- Tetrahydroquinoline moiety : This component contributes to various biological activities including antitumor and anti-inflammatory effects.
- Thiophene ring : The presence of this heterocyclic structure may enhance the compound's pharmacological profiles.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 533.63 g/mol.
Antibacterial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. Studies have shown that derivatives similar to the compound exhibit significant inhibition against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values as low as 50 μg/mL against common pathogens, indicating potent antibacterial activity .
Antitumor Activity
Research indicates that compounds featuring tetrahydroquinoline structures possess antitumor properties. The biological activity can be attributed to their ability to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : Compounds were evaluated against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines.
- Results : Some derivatives showed moderate inhibitory activities, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The sulfonamide group is also associated with anti-inflammatory properties. Compounds derived from similar structures have been shown to inhibit inflammatory pathways effectively:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
Antiviral Activity
Emerging data suggest that compounds with sulfonamide groups may exhibit antiviral properties. For example:
- Inhibition of Viral Replication : Some studies indicate that related compounds can inhibit the replication of viruses such as West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV) .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness against resistant bacterial strains. The compound exhibited an MIC comparable to established antibiotics, supporting its potential use in treating bacterial infections.
Case Study 2: Antitumor Screening
In vitro assays revealed that the compound significantly reduced cell viability in breast cancer cells at concentrations below 10 μM. The study concluded that further structural modifications could enhance its potency and selectivity.
Case Study 3: Anti-inflammatory Mechanism
Investigations into the inflammatory response showed that the compound could downregulate TNF-alpha and IL-6 levels in macrophage models, indicating a robust anti-inflammatory mechanism.
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
Research has shown that 2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibits a range of biological activities:
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound. For instance:
- Cytotoxicity against cancer cell lines : It has been shown to inhibit the proliferation of various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating significant potency .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It is particularly noted for its effectiveness against multidrug-resistant strains such as:
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
These properties suggest its potential as a lead compound in developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound. Modifications to different parts of the molecule can lead to enhanced activity. For example:
- Alterations in the sulfonamide group or variations in the tetrahydroquinoline structure can significantly impact biological outcomes .
Case Study 1: Anticancer Evaluation
In a comprehensive study published in International Journal of Molecular Sciences, researchers synthesized a series of related compounds and evaluated their anticancer properties. The most active derivatives exhibited substantial cytotoxic effects on cancer cell lines, leading to further investigations into their mechanisms of action .
Case Study 2: Antimicrobial Studies
A recent investigation focused on the antimicrobial properties of similar benzenesulfonamides. The findings indicated that these compounds could serve as foundational structures for developing new antibiotics capable of overcoming resistance mechanisms .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The dual sulfonamide moieties exhibit characteristic nucleophilic and electrophilic behavior:
Tetrahydroquinoline Core Transformations
The saturated quinoline ring undergoes ring-specific reactions:
Thiophene Sulfonyl Group Modifications
The thiophene-2-sulfonyl moiety participates in heterocyclic reactions:
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
Thermal Degradation Pathways
Stability studies reveal decomposition patterns:
Catalytic Hydrogenation
Selective saturation of aromatic systems:
| Conditions | Products | Selectivity | Yield (%) | Sources |
|---|---|---|---|---|
| H<sub>2</sub> (50 psi), Pd/C, EtOH | Hexahydroquinoline derivative | 95% cis isomer | 82 |
Key Reactivity Insights:
-
Steric Effects : The 2,4,6-trimethylbenzenesulfonamide group shows reduced reactivity compared to the tetrahydroquinoline-linked sulfonamide due to steric crowding .
-
Electronic Modulation : Electron-withdrawing sulfonyl groups direct electrophilic substitutions to specific positions on both aromatic rings .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic reactions at sulfonamide nitrogens, while non-polar solvents favor thiophene modifications .
Comparison with Similar Compounds
Research Findings and Limitations
Available Data
Knowledge Gaps
- Experimental Validation : Pharmacokinetic and target-binding studies for the target compound are lacking.
- Broader Comparisons : Additional analogs (e.g., pyridine-sulfonamide derivatives) should be evaluated to establish structure-activity relationships (SAR).
Q & A
Q. What synthetic routes are recommended for synthesizing 2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and what purification challenges are commonly encountered?
Methodological Answer: A plausible route involves sulfonylation of the tetrahydroquinoline core using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine/DMAP) to introduce the sulfonamide group, followed by coupling with 2,4,6-trimethylbenzenesulfonamide. Key challenges include:
- Byproduct formation due to competing sulfonylation at alternative quinoline positions.
- Purification difficulties arising from the compound’s low solubility in common solvents. Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (e.g., DCM/hexane) is often required .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the thiophene (δ 7.0–7.5 ppm), tetrahydroquinoline (δ 1.5–3.0 ppm for CH2 groups), and aromatic methyl groups (δ 2.2–2.6 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C25H27N2O4S3, exact mass ~539.11 g/mol).
- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydroquinoline ring if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data observed across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
Methodological Answer: Contradictions may arise from:
- Solubility limitations in aqueous assay buffers, leading to false negatives. Pre-solubilize in DMSO (<1% v/v) and validate via dynamic light scattering.
- Metabolite interference in cell-based systems. Use LC-MS to identify degradation products and compare with in vitro enzyme activity .
- Orthogonal assays : Validate inhibition kinetics (e.g., SPR, ITC) alongside enzymatic assays to confirm target engagement .
Q. What computational strategies are suitable for elucidating the binding mode of this sulfonamide derivative to its protein target?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Model interactions between the sulfonamide group and conserved residues (e.g., hydrogen bonds with catalytic lysine/arginine).
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of the protein-ligand complex over 100-ns trajectories.
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on benzene) with inhibitory potency using datasets from analogous benzenesulfonamides .
Q. How does the electronic nature of the thiophene sulfonyl group influence reactivity and biological interactions?
Methodological Answer:
- Electron-Withdrawing Effects : The sulfonyl group reduces electron density on the tetrahydroquinoline nitrogen, potentially enhancing hydrogen-bond acceptor capacity.
- π-π Stacking : The thiophene ring may engage in hydrophobic interactions with aromatic residues (e.g., phenylalanine). Compare with non-thiophene analogs via mutagenesis or computational electrostatic potential maps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across literature sources?
Methodological Answer:
- Reaction Optimization : Screen catalysts (e.g., DMAP vs. TEA) and solvents (pyridine vs. DMF) to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-sulfonylated intermediates) and adjust stoichiometry of sulfonyl chloride .
- Reproducibility Checks : Validate protocols using inert atmosphere (N2/Ar) to minimize oxidation of the tetrahydroquinoline core .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Condition 1 (Pyridine/DMAP) | Condition 2 (DMF/TEA) |
|---|---|---|
| Yield (%) | 45 | 32 |
| Purity (HPLC, %) | 98 | 85 |
| Major Byproduct | Di-sulfonylated quinoline | Oxidized quinoline |
| Reference |
Q. Table 2. Spectroscopic Signatures
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Thiophene-SO2 | 7.2–7.5 (m, 3H) | 125–130 (C-SO2) |
| Tetrahydroquinoline-CH2 | 1.8–2.2 (m, 4H) | 25–30 (CH2) |
| 2,4,6-Trimethylbenzene | 2.3 (s, 9H) | 20–22 (CH3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
